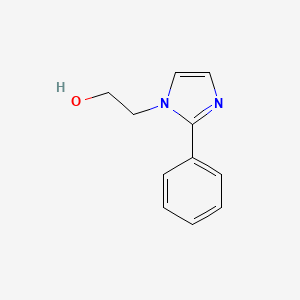

2-(2-phenyl-1H-imidazol-1-yl)ethanol

Descripción general

Descripción

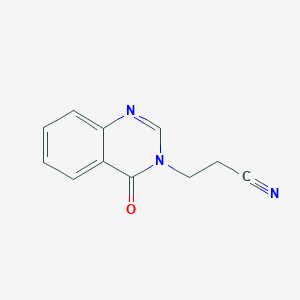

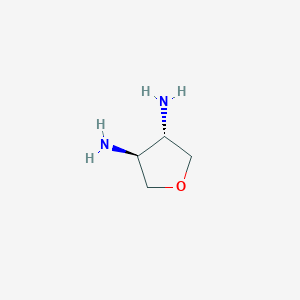

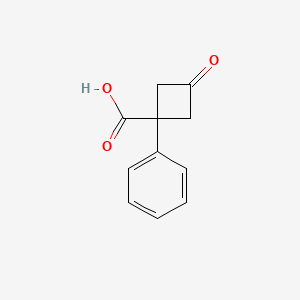

2-(2-phenyl-1H-imidazol-1-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEI and has a molecular formula of C11H12N2O. It is a colorless liquid that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacologic Evaluation

- A study by Demirel et al. (2017) explored the synthesis of benzimidazole acetohydrazide derivatives, including 2-(2-phenyl-1H-imidazol-1-yl)ethanol, for their potential as epidermal growth factor receptor kinase inhibitors. This work contributes to the understanding of kinase inhibitor activities in pharmacology (Demirel et al., 2017).

Enantioresolution in Heme Oxygenase-1 Inhibition

- Ianni et al. (2020) developed high-performance liquid chromatography (HPLC) methods for the enantioresolution of this compound derivatives. These compounds are known as potent and selective heme oxygenase-1 inhibitors, relevant in therapeutic contexts (Ianni et al., 2020).

Crystal Structure Analysis

- Mohamed et al. (2013) examined the crystal structure of a similar compound, 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Their study highlights the significance of molecular interactions in the crystal, providing insight into molecular design and engineering (Mohamed et al., 2013).

Potential in Central Nervous System Activity

- Research on 1-aryl-2-(thiomethylene benzimidazol-2-yl)-4-(phenyl/p-chlorophenyl)-imidazoles, which share a structural similarity with this compound, revealed their action on the central nervous system. This demonstrates the potential for developing new CNS-active compounds (Source).

Heme Oxygenase Inhibition

- A study by Roman et al. (2007) on 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, related to this compound, demonstrated their efficacy as heme oxygenase inhibitors. This finding could have implications in managing conditions where heme oxygenase activity plays a role (Roman et al., 2007).

Role in Catalytic Reactions

- The synthesis of a ruthenium complex using this compound derivatives was investigated by Liu et al. (2017). This research has implications for catalytic oxidation processes, which are crucial in various industrial applications (Liu et al., 2017).

Transesterification and Acylation Catalysts

- N-heterocyclic carbenes derived from imidazoles like this compound have been shown to be effective catalysts in transesterification and acylation reactions. This highlights their utility in organic synthesis and potential industrial applications (Grasa et al., 2002; Grasa et al., 2003).

Safety and Hazards

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . Its derivatives show a broad range of chemical and biological properties, making it a promising area for future research . These newly synthesized compounds can act as lead molecules for the development of larvicides and antibiotic agents .

Mecanismo De Acción

Target of Action

2-(2-phenyl-1H-imidazol-1-yl)ethanol is an imidazole derivative . Imidazole derivatives have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, which may result in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially induce various molecular and cellular changes .

Análisis Bioquímico

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative .

Cellular Effects

Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(2-phenylimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-8-13-7-6-12-11(13)10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSGFZQEBQUKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619165 | |

| Record name | 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51755-51-2 | |

| Record name | 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)

![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)